molecular formula C7H15ClN2O B13623984 3-amino-3-cyclopropyl-N-methylpropanamide hydrochloride

3-amino-3-cyclopropyl-N-methylpropanamide hydrochloride

Cat. No.: B13623984
M. Wt: 178.66 g/mol
InChI Key: LYCGFDSAWWJQLZ-UHFFFAOYSA-N
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Description

3-amino-3-cyclopropyl-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C7H14ClNO It is known for its unique structure, which includes a cyclopropyl group, an amino group, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-cyclopropyl-N-methylpropanamide hydrochloride typically involves the reaction of cyclopropylamine with N-methylpropanamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves:

    Cyclopropylamine: Reacting with N-methylpropanamide.

    Hydrochloric Acid: Used to form the hydrochloride salt.

    Reaction Conditions: Typically conducted at room temperature with stirring for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch Reactors: For controlled reaction conditions.

    Purification Steps: Including crystallization and filtration to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-cyclopropyl-N-methylpropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation Products: Oxides or hydroxyl derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Various substituted amides or amines.

Scientific Research Applications

3-amino-3-cyclopropyl-N-methylpropanamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-3-cyclopropyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: Binding to active sites of enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-amino-3-imino-N-methylpropanamide hydrochloride: Similar structure but with an imino group.

    3-amino-3-cyclopropyl-N-(cyclopropylmethyl)propanamide: Contains an additional cyclopropylmethyl group.

Uniqueness

3-amino-3-cyclopropyl-N-methylpropanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

3-amino-3-cyclopropyl-N-methylpropanamide;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-9-7(10)4-6(8)5-2-3-5;/h5-6H,2-4,8H2,1H3,(H,9,10);1H

InChI Key

LYCGFDSAWWJQLZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC(C1CC1)N.Cl

Origin of Product

United States

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